2-(4-Phenethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Phenethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-phenethylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form phenols or other oxygenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation reactions.
Substituted Boron Compounds: Formed through nucleophilic substitution.
Scientific Research Applications
2-(4-Phenethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.
Industry: Applied in the production of polymers, electronic materials, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Phenethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boron atom, which facilitate the transfer of the aryl or vinyl group.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions but with different reactivity and stability.
4-Phenylphenylboronic Acid: Similar structure but lacks the tetramethyl-1,3,2-dioxaborolane moiety, affecting its reactivity.
2-(4-Methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure with a methyl group instead of a phenethyl group, leading to different steric and electronic properties.
Uniqueness
2-(4-Phenethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of stability and reactivity, making it highly effective in cross-coupling reactions. Its tetramethyl-1,3,2-dioxaborolane moiety provides enhanced stability compared to other boronic acids, while the phenethyl group offers unique steric and electronic properties that influence its reactivity.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-phenylethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO2/c1-19(2)20(3,4)23-21(22-19)18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-9,12-15H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMKQMIYIXCRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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